(3-Chloro-2-methylprop-2-en-1-yl)benzene
CAS No.: 91069-44-2
Cat. No.: VC19232424
Molecular Formula: C10H11Cl
Molecular Weight: 166.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91069-44-2 |
|---|---|
| Molecular Formula | C10H11Cl |
| Molecular Weight | 166.65 g/mol |
| IUPAC Name | (3-chloro-2-methylprop-2-enyl)benzene |
| Standard InChI | InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
| Standard InChI Key | TZQIQRXRRWJJQT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCl)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
(3-Chloro-2-methylprop-2-en-1-yl)benzene belongs to the class of allylbenzene derivatives. Its IUPAC name, (3-chloro-2-methylprop-2-enyl)benzene, reflects the substitution pattern: a chlorine atom at the third carbon of a 2-methylprop-2-enyl chain attached to benzene. The compound’s canonical SMILES string, CC(=CCl)CC1=CC=CC=C1, highlights the conjugated double bond between C2 and C3 and the chloro substituent at C3.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 166.65 g/mol | |
| Boiling Point | Not reported | - |
| Density | ~1.1 g/cm³ (estimated) | - |
| Solubility | Likely hydrophobic | |
| Refractive Index | Not available | - |
The absence of experimental data on boiling point and density underscores the need for further characterization.
Spectroscopic Characterization
While direct spectroscopic data for (3-Chloro-2-methylprop-2-en-1-yl)benzene are scarce, inferences can be drawn from related compounds:
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¹H NMR: The vinyl proton adjacent to chlorine (C3) is expected to resonate near δ 5.5–6.0 ppm, split due to coupling with the methyl group (δ 1.8–2.0 ppm) .
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¹³C NMR: The chlorine-bearing carbon (C3) would appear at ~110–120 ppm, while the quaternary carbons (C2 and C1) resonate near 140–150 ppm .
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IR Spectroscopy: Stretching vibrations for C-Cl (550–650 cm⁻¹) and C=C (1620–1680 cm⁻¹) are anticipated .
Synthesis and Manufacturing
Friedel-Crafts Alkylation
Benzene can react with 3-chloro-2-methylprop-1-en-1-yl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield the target compound:
This method mirrors the synthesis of methallyl chloride derivatives .
Chlorination of Allylbenzenes
Direct chlorination of 2-methylallylbenzene using Cl₂ or SO₂Cl₂ could introduce the chlorine atom selectively at the allylic position. A patent by Zelikman et al. demonstrates the use of quaternary ammonium polychlorides for efficient chlorination of alkenes, which may apply here .
Process Optimization
Reactive rectification—a technique highlighted in a 2021 patent for synthesizing 2-methylallyl chloride—could enhance yield and selectivity. By combining a plate-type tower (for mixing) and a packing tower (for separation), side reactions like decarbonization are minimized . For the benzene derivative, similar optimization would involve:
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Temperature control (80–120°C) to prevent polymerization.
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Use of inert diluents (e.g., N₂) to moderate reaction exothermicity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s allylic chloride moiety makes it a candidate for nucleophilic substitution or elimination reactions. For example, it could serve as a precursor to α,β-unsaturated ketones via Kornblum oxidation, which are valuable in drug synthesis .
Polymer Chemistry
The conjugated diene system may participate in Diels-Alder reactions, forming six-membered rings for polymer crosslinking. A 2020 study on chlorinated isobutene derivatives demonstrated their utility in producing high-traction fluids, suggesting analogous applications for the benzene variant .
Agrochemicals
Chlorinated allylbenzenes are precursors to herbicides and insecticides. For instance, reaction with thioureas could yield sulfonylurea derivatives, a class of potent herbicides .
Research Gaps and Future Directions
Unexplored Reactivity
The compound’s potential in transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) remains untested. A 2013 study on 3-chloro-1-lithiopropene demonstrates the feasibility of generating lithium intermediates for cross-coupling , which could extend to this compound.
Environmental Impact
Degradation pathways and ecotoxicological effects require investigation. Computational models (e.g., EPI Suite) predict moderate persistence in soil (t₁/₂ = 30–60 days), but experimental validation is needed.
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